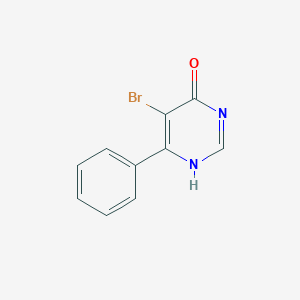

5-Bromo-6-phenyl-4-pyrimidinol

Übersicht

Beschreibung

5-Bromo-6-phenyl-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. The presence of a bromine atom at position 5 and a phenyl group at position 6 makes this compound unique and potentially useful in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-phenyl-4-pyrimidinol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 5-bromo-2,4-dichloropyrimidine with phenylboronic acid in the presence of a palladium catalyst can yield the desired compound through a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-6-phenyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at position 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The phenyl group at position 6 can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura.

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

5-Bromo-6-phenyl-4-pyrimidinol has been identified as a potential antiviral agent, particularly in the context of viral infections. Research indicates that compounds based on this structure can induce interferon production, enhancing the immune response against viral pathogens.

Case Study: Interferon Induction

In a study involving mice, administration of 2-amino-5-bromo-6-phenyl-4-pyrimidinol led to significantly elevated levels of serum interferon, suggesting its role as an interferon inducer. This property is critical for developing treatments for viral infections such as HIV and hepatitis .

| Compound | Effect on Interferon | Viral Targets |

|---|---|---|

| 2-amino-5-bromo-6-phenyl-4-pyrimidinol | High induction levels | HIV, Hepatitis |

Antineoplastic Applications

The compound also exhibits antineoplastic properties, making it a candidate for cancer treatment. Its mechanism involves modulation of immune responses and direct cytotoxic effects on tumor cells.

Case Study: Cancer Treatment Efficacy

Research has shown that derivatives of this compound can enhance resistance to certain bacterial infections while displaying potential antitumor activity. For instance, experiments with murine models demonstrated that these compounds could improve survival rates in subjects infected with Listeria monocytogenes when used alongside traditional chemotherapy agents .

| Application | Mechanism | Outcome |

|---|---|---|

| Cancer Treatment | Immune modulation and cytotoxicity | Improved survival in infected models |

PDE5 Inhibition

Another notable application of related pyrimidinols is their role as phosphodiesterase type 5 (PDE5) inhibitors. This class of compounds has been explored for treating erectile dysfunction and pulmonary hypertension.

Case Study: PDE5 Inhibition

A specific derivative, 5-bromo-6-isopropyl-2-(2-propoxy-phenyl)pyrimidin-4(3H)-one, was identified as a potent PDE5 inhibitor with an IC50 value of 1.7 nM. The structural analysis revealed that modifications at the 6-position significantly influence inhibitory activity against PDE5, highlighting the importance of chemical structure in therapeutic efficacy .

| Compound | IC50 (nM) | Target |

|---|---|---|

| 5-bromo-6-isopropyl-2-(2-propoxy-phenyl)pyrimidin-4(3H)-one | 1.7 | PDE5 |

Structural Modifications and Their Effects

The effectiveness of this compound and its derivatives can be significantly affected by structural modifications. Research indicates that halogenation at specific positions alters the biological activity and selectivity of these compounds.

Structural Activity Relationship (SAR) Analysis

A thorough SAR analysis demonstrated that substituents at the C-5 position can drastically change the inhibitory profile against various targets, including reverse transcriptase and integrase associated with HIV replication .

| Modification | Effect on Activity |

|---|---|

| Halogenation at C-5 | Reduced RNase H inhibition but increased polymerase inhibition |

Wirkmechanismus

The mechanism of action of 5-Bromo-6-phenyl-4-pyrimidinol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione

- 1H-Pyrrolo[2,3-b]pyridine derivatives

Uniqueness

5-Bromo-6-phenyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and phenyl substituents make it a versatile compound for various synthetic and research applications, distinguishing it from other pyrimidine derivatives.

Biologische Aktivität

5-Bromo-6-phenyl-4-pyrimidinol (ABPP) is a compound that has garnered attention for its diverse biological activities, particularly in immunomodulation and potential therapeutic applications. This article reviews the biological activity of ABPP, focusing on its mechanisms of action, structure-activity relationships, and various applications in medical research.

Chemical Structure and Properties

This compound is a pyrimidine derivative characterized by the presence of a bromine atom at the 5-position and a phenyl group at the 6-position. This specific structure is crucial for its biological activity, influencing interactions with various biological targets.

ABPP exhibits several mechanisms of action, primarily through its role as an interferon inducer. Interferons are signaling proteins that play a vital role in the immune response to viral infections and tumor growth. The following points summarize its mechanisms:

- Interferon Induction : ABPP enhances the production of type I interferons, particularly interferon-alpha (IFN-α), which is critical for antiviral immunity. This induction is mediated by upregulating genes involved in the interferon signaling pathway, such as Stat1 and Irf7 .

- Inhibition of Dihydrofolate Reductase (DHFR) : Certain derivatives of ABPP have shown potent inhibition of DHFR, an enzyme essential for DNA synthesis and cell proliferation. This inhibition can disrupt cancer cell growth and has implications for anticancer therapies.

- Modulation of Immune Responses : Research indicates that ABPP can enhance Natural Killer (NK) cell activity, which is crucial for immune surveillance against tumors. It has been suggested that perioperative administration of ABPP can mitigate the suppression of NK cell function typically observed after surgical stress.

Biological Activities

ABPP has been investigated for various biological activities:

- Antiviral Activity : The compound has demonstrated antiviral properties through its ability to induce interferon production, enhancing host defenses against viral pathogens .

- Anticancer Properties : By inhibiting DHFR and inducing immune responses, ABPP shows potential as an anticancer agent. Studies have indicated its effectiveness in reducing tumor growth in animal models .

- Immunomodulation : As a TLR7 agonist, ABPP modulates immune responses by stimulating interferon production and enhancing macrophage function, which could be beneficial in treating autoimmune diseases and infections .

Structure-Activity Relationship (SAR)

The biological activity of ABPP is closely linked to its chemical structure:

- Bromine Substitution : The presence of bromine at the 5-position has been shown to be critical for both interferon induction and DHFR inhibition. Modifications at this position can significantly alter the compound's efficacy .

- Phenyl Ring Modifications : Variations on the phenyl ring also impact activity. For instance, introducing different substituents can enhance binding affinity to target enzymes or receptors, thereby improving therapeutic potential.

Case Study 1: Interferon Induction in Viral Infections

A study demonstrated that oral administration of ABPP significantly increased IFN-α levels in mice infected with viruses. The upregulation of IFN-related genes was observed through microarray analysis, indicating a robust immune response triggered by ABPP treatment .

Case Study 2: Antitumor Activity

In a murine model of bladder cancer, dietary administration of ABPP reduced tumor incidence significantly compared to control groups. This effect was attributed to both direct antitumor activity and enhanced immune function due to increased interferon levels .

Eigenschaften

IUPAC Name |

5-bromo-4-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-9(12-6-13-10(8)14)7-4-2-1-3-5-7/h1-6H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLRXQMTOGCAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356446 | |

| Record name | 5-bromo-6-phenyl-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3438-53-7 | |

| Record name | 5-Bromo-6-phenyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3438-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-6-phenyl-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.